N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
Description
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methylthio (-SMe) group at the 5-position and a cyclohexanecarboxamide moiety at the 2-position. The 1,3,4-thiadiazole scaffold is widely studied due to its versatile pharmacological and agrochemical applications, including enzyme inhibition, antimicrobial activity, and plant growth regulation .
Properties
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS2/c1-15-10-13-12-9(16-10)11-8(14)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVLNMONUVDKBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 246.37 g/mol. The presence of the thiadiazole ring is significant for its biological activity, as this structural motif is known to contribute to various pharmacological effects.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit notable antibacterial properties. For instance, a related compound, 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide, showed effective inhibition against Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration (EC50) values of 22 μg/ml and 15 μg/ml, respectively .
Table 1: Antibacterial Activity of Thiadiazole Derivatives
| Compound Name | Target Bacteria | EC50 (μg/ml) | Comparison |
|---|---|---|---|
| 5k | Xac | 22 | Better than thiodiazole copper |
| 5k | Xoc | 15 | Better than bismerthiazol |
This indicates that this compound may possess similar or enhanced antibacterial properties due to its structural similarities.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has also been extensively researched. For example, compounds containing the thiadiazole moiety have shown cytotoxic effects against various cancer cell lines. One study reported that certain derivatives exhibited GI50 values ranging from 0.74 to 10.0 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | Cell Line | GI50 (μg/ml) |
|---|---|---|
| Compound A | HCT116 | 3.29 |
| Compound B | H460 | 10.0 |
| Compound C | MCF-7 | 0.28 |
These findings suggest that the incorporation of the methylthio group in thiadiazole compounds may enhance their anticancer activity.
The mechanism underlying the biological activity of this compound is likely multifaceted. Research indicates that thiadiazole derivatives can interact with cellular targets such as tubulin and various enzymes involved in cell proliferation and apoptosis . Additionally, structure-activity relationship studies have highlighted the importance of substituents on the thiadiazole ring for modulating activity against cancer cell lines.
Case Studies
- Antibacterial Efficacy : A study involving several thiadiazole derivatives demonstrated their efficacy against Mucor species and Trichoderma species, showing lower inhibitory effects compared to traditional antifungal agents like carbendazim . This suggests potential applications in agricultural settings for crop protection.
- Cytotoxicity in Cancer Research : In vitro studies have shown that certain thiadiazole derivatives induce apoptosis in cancer cells without causing significant cytotoxicity at lower concentrations . This property is crucial for developing safer therapeutic agents with reduced side effects.
Scientific Research Applications
Anticancer Activity
1.1 Overview of Thiadiazole Derivatives
Thiadiazole derivatives, including N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, have been extensively studied for their anticancer properties. The structural features of thiadiazoles contribute to their biological activities, making them promising candidates for drug development.
1.2 Mechanisms of Action
Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation : Several studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines such as SK-N-MC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) .
- Interaction with tubulin : Some derivatives have shown potential in disrupting microtubule dynamics, which is crucial for cell division .
1.3 Case Studies
A notable study synthesized a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives and evaluated their cytotoxicity against multiple cancer cell lines. Results indicated that while none surpassed the efficacy of doxorubicin, certain derivatives exhibited significant activity against the tested lines . This highlights the potential of thiadiazole derivatives in developing new anticancer therapies.
Other Pharmacological Activities
Beyond anticancer properties, this compound has shown promise in other areas:
2.1 Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. Studies have reported significant antibacterial and antifungal activities against various pathogens. This broad-spectrum efficacy suggests potential applications in treating infectious diseases .
2.2 Anti-inflammatory Effects
Research indicates that some thiadiazole compounds may possess anti-inflammatory properties. This could be beneficial in developing treatments for inflammatory diseases . The ability to modulate inflammatory pathways positions these compounds as potential therapeutic agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives:
| Substituent | Effect on Activity | Notes |
|---|---|---|
| Methylthio group | Enhances cytotoxicity | Contributes to increased lipophilicity and cellular uptake |
| Cyclohexane ring | Improves stability | Provides steric hindrance that may enhance selectivity |
Research has shown that variations in substituents significantly influence the biological activity of these compounds .
Comparison with Similar Compounds
Key Observations :
- 5-Position Variability : Substitutions range from small alkylthio (methyl, ethyl) to bulkier aromatic groups (benzylthio, 4-chlorobenzylthio). Larger substituents like benzylthio may enhance steric hindrance but reduce solubility .
- 2-Position Diversity: The cyclohexanecarboxamide in the target compound introduces a non-aromatic, aliphatic chain, contrasting with acetamide or benzamide groups in analogs. This likely increases lipophilicity and influences membrane permeability compared to aromatic amides .
Physicochemical Properties
Data from synthesized analogs () highlight trends in melting points and yields:
| Compound | Yield (%) | Melting Point (°C) | Substituent (5-Position) |
|---|---|---|---|
| 5f | 79 | 158–160 | Methylthio |
| 5g | 78 | 168–170 | Ethylthio |
| 5j | 82 | 138–140 | 4-Chlorobenzylthio |
| 5k | 72 | 135–136 | Methylthio |
Analysis :
- Methylthio vs. Ethylthio : Compounds with methylthio (5f, 5k) exhibit lower melting points (135–160°C) compared to ethylthio analogs (5g: 168–170°C), suggesting weaker intermolecular forces in methylthio derivatives .
- Aromatic vs.
The target compound’s cyclohexanecarboxamide group is expected to confer higher lipophilicity (logP) compared to acetamide derivatives, which may enhance bioavailability but reduce aqueous solubility.
Reactivity Insights :
Q & A
Q. What are the common synthetic routes for N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Thiadiazole Ring Formation : React thiosemicarbazide with carbon disulfide in a basic medium, followed by cyclization .
Substituent Introduction : Introduce the methylthio group via nucleophilic substitution using methanethiol or methyl disulfide under reflux conditions in ethanol .
Cyclohexanecarboxamide Coupling : Use coupling agents like EDC/HOBt to attach the cyclohexanecarboxamide moiety to the thiadiazole core .
Purification is achieved via column chromatography or recrystallization (e.g., ethanol/water mixtures) .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Key characterization techniques include:
- Spectroscopy :
- NMR (¹H, ¹³C): Confirm substituent positions and cyclohexane conformation .
- IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and thiadiazole ring vibrations (~650 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions) .
- X-ray Diffraction : Resolve crystal structure and hydrogen-bonding patterns (e.g., centrosymmetrical dimers in thiadiazole derivatives) .
Q. What biological activities are reported for this compound?
- Methodological Answer : Studies highlight:
- Anticancer Activity : Cytotoxicity against MCF-7 cells (IC₅₀ ~10–20 µM) via apoptosis induction, comparable to doxorubicin .
- Antimicrobial Effects : Inhibition of bacterial growth (e.g., E. coli, MIC ~25 µg/mL) through PFOR enzyme disruption .
- Antioxidant Properties : Radical scavenging in DPPH assays (~70% inhibition at 100 µM) due to thioether and amide groups .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 30 min) and improves yield (~85% vs. 60% conventional) .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance solubility of intermediates .
- Catalysts : Add triethylamine to deprotonate thiol groups during substitution reactions, minimizing side products .
Q. What is the structure-activity relationship (SAR) of this compound in anticancer research?
- Methodological Answer : Key SAR insights:
- Methylthio Group : Critical for membrane permeability; replacing it with bulkier groups (e.g., benzyl) reduces activity .
- Cyclohexane Ring : Conformational rigidity enhances binding to tubulin (IC₅₀ = 1.2 µM vs. flexible analogs at 8.7 µM) .
- Thiadiazole Core : Electron-withdrawing groups (e.g., nitro) at position 5 improve DNA intercalation potency .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Standardized Assays : Use identical cell lines (e.g., HepG2 for liver cancer) and protocols (e.g., MTT vs. SRB assays) to reduce variability .
- Dose-Response Validation : Compare IC₅₀ values under controlled conditions (e.g., 48h exposure, 5% CO₂) .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to explain discrepancies in in vivo vs. in vitro results .
Q. What analytical methods confirm structural integrity during derivatization?
- Methodological Answer :
- HPLC-PDA : Monitor reaction progress (e.g., retention time shifts indicate sulfoxide formation) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives (e.g., cyclohexane chair vs. boat conformers) .
- Elemental Analysis : Verify purity (>95%) and stoichiometry (e.g., C, H, N, S content) .
Q. What are the proposed mechanisms of action for its antimicrobial activity?
- Methodological Answer :
- Enzyme Inhibition : Disrupts pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobes via amide anion binding, blocking ATP synthesis .
- Membrane Disruption : Thiadiazole-thioether groups interact with lipid bilayers, increasing permeability (observed in S. aureus via propidium iodide uptake) .
- Biofilm Prevention : Reduces P. aeruginosa biofilm formation by 60% at sub-MIC concentrations via quorum-sensing interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
